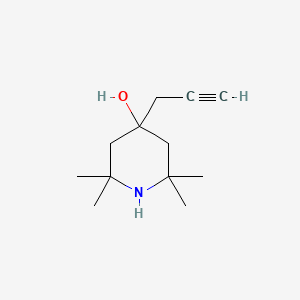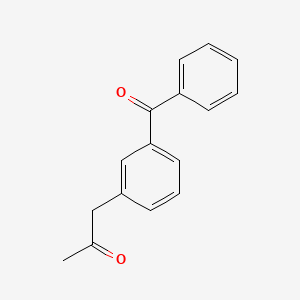![molecular formula C29H39N3O2 B14434196 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-17-5](/img/structure/B14434196.png)
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities This particular compound is characterized by its unique structure, which includes heptyloxy groups and a methyl group attached to the indoloquinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its biological properties.
Substitution: The heptyloxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits key enzymes involved in cellular processes, such as DNA replication and repair . These interactions make it a promising candidate for developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its anticancer and antiviral activities.
Quinoxaline 1,4-di-N-oxides: Exhibits antimicrobial and antitumoral properties.
Bis(quinoxalin-2-yl)phenoxy)alkanes: Investigated for their potential as anti-breast cancer agents.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Propiedades
| 77855-17-5 | |
Fórmula molecular |
C29H39N3O2 |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
1,4-diheptoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H39N3O2/c1-4-6-8-10-14-20-33-24-18-19-25(34-21-15-11-9-7-5-2)28-27(24)30-26-22-16-12-13-17-23(22)32(3)29(26)31-28/h12-13,16-19H,4-11,14-15,20-21H2,1-3H3 |
Clave InChI |
CSRXFHDOZMEAOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)





